Cycloartane-3,24,25-triol

Description

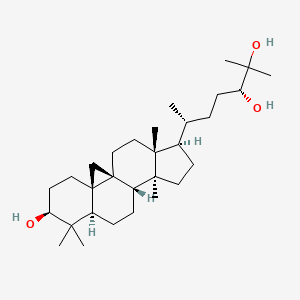

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H52O3 |

|---|---|

Molecular Weight |

460.7 g/mol |

IUPAC Name |

(3R,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylheptane-2,3-diol |

InChI |

InChI=1S/C30H52O3/c1-19(8-11-24(32)26(4,5)33)20-12-14-28(7)22-10-9-21-25(2,3)23(31)13-15-29(21)18-30(22,29)17-16-27(20,28)6/h19-24,31-33H,8-18H2,1-7H3/t19-,20-,21+,22+,23+,24-,27-,28+,29-,30+/m1/s1 |

InChI Key |

BKRIPHYESIGPJC-LEDYUWLESA-N |

SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |

Origin of Product |

United States |

Overview of Cycloartane Triterpenoid Structural Framework

Triterpenoids are a large and diverse class of naturally occurring organic compounds derived from a 30-carbon precursor, squalene. rsc.org Within this broad category, cycloartane (B1207475) triterpenoids are distinguished by their unique tetracyclic carbon skeleton, which includes a characteristic cyclopropane (B1198618) ring fused to the B-ring at the C-9 and C-19 positions. tandfonline.com This 9,19-cyclolanostane skeleton is a defining feature of the cycloartane framework. foodb.ca

The general structure of cycloartane triterpenoids provides a scaffold for a wide variety of functional groups, such as hydroxyls, carbonyls, and glycosyl moieties, leading to a vast array of structurally diverse compounds. rsc.orgtandfonline.com These modifications are responsible for the wide range of biological activities observed in this class of molecules. rsc.org The biosynthesis of these complex structures in plants involves enzymes known as 2,3-oxidosqualene (B107256) cyclases, which catalyze the cyclization of 2,3-oxidosqualene into various cyclic triterpene skeletons. rsc.org

The structural complexity and diverse biological functions of cycloartane triterpenoids, including potential anticancer and anti-inflammatory properties, make them a significant area of study in natural product chemistry. rsc.orgsmolecule.com

Stereochemical Considerations and Nomenclatural Variants of Cycloartane 3,24,25 Triol

Botanical Sources of this compound

This compound has been isolated from a diverse range of plant species across several families. Its presence, sometimes as a glycoside or in isomeric forms, highlights the widespread distribution of cycloartane skeletons in the plant kingdom.

The compound has been identified in the following angiosperm families and species:

Landoltia punctata : Chemical analysis of Landoltia punctata (dotted duckmeat), a member of the Lemnaceae family, led to the isolation of a glycoside derivative, (3β,24S)-9,19-cycloartane-3,24,25-triol 3-O-[β-d-glucopyranosyl-(1→2)]-[β-D-glucopyranosyl-(1→6)]-β-d-glucopyranoside. nih.govnih.govresearchgate.netresearchgate.net This discovery was the first time cycloartane triterpenoids were found in the Lemnaceae family. nih.govnih.gov

Astragalus tephrosioides : While direct isolation of this compound from Astragalus tephrosioides is not explicitly documented in the provided results, the genus Astragalus is well-known for producing cycloartane-type astragalosides. vtt.fimdpi.com These are derived from the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol (B190886), which forms the backbone for various triterpenoid (B12794562) glycosides. vtt.fi

Aphanamixis polystachya : The bark of Aphanamixis polystachya is a known source of this compound. acs.orgresearchgate.net Additionally, an acetonide derivative, (24S)-Cycloartane-3,24,25-triol 24,25-acetonide, has also been isolated from the bark of this species. ege.edu.trspandidos-publications.com

Tillandsia recurvata : Commonly known as ball moss, Tillandsia recurvata contains cycloartane-type compounds. researchgate.net this compound is noted as a close analog to compounds found in the plant and has been used in studies investigating the plant's properties. researchgate.netacs.orgspandidos-publications.comacs.org

Chrysanthemum morifolium : The flowers of this plant are a source for (24S)-Cycloartane-3β,24,25-triol.

Euphorbia denticulata : Research on the aerial parts of Euphorbia denticulata has led to the isolation of cycloartane-3β,24,25-triol. It is one of several cycloartane-type triterpenes identified from this species for the first time.

Mangifera indica : The leaves of the mango tree, Mangifera indica, have been found to contain this compound among other terpenoids.

Abies forrestii : this compound has been reported to be found in Abies forrestii.

Dysoxylum malabaricum : This organism is also listed as a natural source of this compound.

Commiphora myrrha : The resinous exudates of Commiphora myrrha are a source of cycloartane triterpenoids. nih.govacs.org Specifically, a compound identified as Cycloartan-24-ene-1α,2α,3β-triol has been isolated from this species. nih.govresearchgate.net

Euphorbia neriifolia : The leaves of Euphorbia neriifolia have yielded (24R)-cycloartane-3β,24,25-triol. This was isolated along with several other new cycloartane triterpenes.

Cimicifuga rhizome : Species of the genus Cimicifuga are recognized as being rich sources of cycloartane triterpenoids. mdpi.com

Parthenium argentatum : Known as guayule, this plant's resin is a rich source of various cycloartane-type triterpenoids, such as argentatins. nih.govacs.org While numerous related compounds have been isolated, the specific presence of this compound is not explicitly mentioned in the researched literature. nih.govacs.org

Table 1: Botanical Sources of this compound and Related Compounds

| Plant Species | Family | Compound Isolated | Reference(s) |

|---|---|---|---|

| Landoltia punctata | Lemnaceae | (3β,24S)-9,19-cycloartane-3,24,25-triol 3-O-glycoside | nih.govnih.gov |

| Astragalus genus | Fabaceae | Source of cycloartane-type astragalosides | vtt.fimdpi.com |

| Aphanamixis polystachya | Meliaceae | This compound | acs.orgresearchgate.net |

| Tillandsia recurvata | Bromeliaceae | Analog of cycloartanes found in the plant | researchgate.netacs.orgspandidos-publications.com |

| Chrysanthemum morifolium | Asteraceae | (24S)-Cycloartane-3β,24,25-triol | |

| Euphorbia denticulata | Euphorbiaceae | Cycloartane-3β,24,25-triol | |

| Mangifera indica | Anacardiaceae | This compound | |

| Abies forrestii | Pinaceae | This compound | |

| Dysoxylum malabaricum | Meliaceae | This compound | |

| Commiphora myrrha | Burseraceae | Cycloartan-24-ene-1α,2α,3β-triol | nih.govresearchgate.net |

| Euphorbia neriifolia | Euphorbiaceae | (24R)-cycloartane-3β,24,25-triol | |

| Cimicifuga genus | Ranunculaceae | Source of various cycloartane triterpenoids | mdpi.com |

Biosynthetic Pathways and Precursors to Cycloartane-Type Triterpenoids

Triterpenoids, including those with a cycloartane skeleton, are synthesized in plants through the isoprenoid pathway. The biosynthesis of these complex C30 molecules is a multi-step process that begins with simpler precursors. vtt.fi

The key precursor for the formation of the characteristic cyclic structures of triterpenoids is (3S)-2,3-oxidosqualene. This linear epoxide is formed from squalene. From a biosynthetic perspective, both lanostane (B1242432) and cycloartane skeletons are derived from the cyclization of 2,3-oxidosqualene, a reaction catalyzed by enzymes known as oxidosqualene cyclases (OSCs). Specifically, the enzyme cycloartenol synthase (CAS) is responsible for the intricate cyclization of 2,3-oxidosqualene to form cycloartenol, which possesses the defining 9,19-cyclopropane moiety of the cycloartane framework. vtt.fi

Once the fundamental cycloartane backbone (cycloartenol) is formed, it undergoes a series of structural modifications. These modifications, which lead to the vast diversity of cycloartane-type triterpenoids found in nature, include oxidation, glycosylation, and substitution reactions. vtt.fi These subsequent transformations are primarily carried out by other enzymes, such as cytochrome P450-dependent monooxygenases and UDP-glycosyltransferases (UGTs), which add various functional groups at different positions on the triterpenoid skeleton, ultimately yielding compounds like this compound. vtt.fi

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (24R)-cycloartane-3β,24,25-triol |

| (24S)-Cycloartane-3β,24,25-triol |

| (3β,24S)-9,19-cycloartane-3,24,25-triol 3-O-[β-d-glucopyranosyl-(1→2)]-[β-D-glucopyranosyl-(1→6)]-β-d-glucopyranoside |

| 2,3-oxidosqualene |

| Argentatins |

| Astragalosides |

| This compound |

| Cycloartane-3β,24,25-triol |

| Cycloartan-24-ene-1α,2α,3β-triol |

| Cycloartenol |

| Lanostane |

Isolation, Structural Elucidation, and Advanced Analytical Methodologies

Advanced Spectroscopic Methods for Structure Elucidation of Cycloartane-3,24,25-triol (B1153221)

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone in the structural elucidation of natural products like this compound, providing vital information about molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This technique is instrumental in determining the exact molecular formula of a compound. For a glycosidic derivative of (3β,24S)-9,19-cycloartane-3,24,25-triol, HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) in positive mode showed a quasi-molecular ion peak at m/z 969.5406 [M + Na]⁺, which corresponds to the calculated value for C₄₈H₈₂O₁₈Na. mdpi.com This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. Similarly, other cycloartane (B1207475) derivatives have been characterized using HRESIMS to confirm their molecular formulas. acs.orgnih.govarizona.edu

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing large and thermally labile molecules like triterpenoid (B12794562) glycosides. It allows for the determination of the molecular weight with minimal fragmentation. In the analysis of related cycloartane compounds, ESI-MS has been used to identify pseudo-molecular ions, which aids in the initial structural determination. brieflands.com For instance, the ESI-MS spectrum of a related compound showed fragment ions at m/z 315 [M – 127]⁺ and 297 [M – H₂O – 127]⁺, indicating characteristic fragmentations of the cycloartane side chain. brieflands.com

Fast Atom Bombardment Mass Spectrometry (FAB-MS): While less common now with the advent of ESI and MALDI, FAB-MS has been historically important for the analysis of non-volatile and thermally unstable compounds. It provides molecular weight information and, in some cases, fragmentation data that can be used to deduce structural features of the carbohydrate chains in glycosides.

Table 1: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Technique | Observed m/z | Formula | Ion | Reference |

| (3β,24S)-9,19-cycloartane-3,24,25-triol 3-O-glycoside | HR-ESI-MS | 969.5406 | C₄₈H₈₂O₁₈Na | [M + Na]⁺ | mdpi.com |

| (24R)-Cycloartane-3α,24β,25-triol | HREIMS | 460.3910 | C₃₀H₅₂O₃ | [M]⁺ | jcsp.org.pk |

| Cycloart-3β,24,25-triol | HREI-MS | 457.3623 | C₃₀H₄₈O₃ | [M+H]⁺ | brieflands.com |

Chiroptical Spectroscopy

Chiroptical techniques are indispensable for determining the absolute configuration of chiral molecules like this compound.

Optical Rotation: This classical method measures the rotation of plane-polarized light by a chiral compound. The specific rotation value, [α]D, is a characteristic physical property. For instance, a glycoside of (3β,24S)-9,19-cycloartane-3,24,25-triol was reported to have a specific rotation of -4.0 (c 0.1, MeOH). mdpi.com Another related compound, (24R)-cycloartane-3α,24β,25-triol, exhibited a specific rotation of +73.7° (CHCl₃). jcsp.org.pk These values, while useful for characterization, are highly dependent on the solvent and temperature.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. For cycloartane-type compounds, ECD is used to determine the absolute configuration of the steroidal nucleus and other chromophore-containing parts of the molecule. acs.orgacs.orgacs.org By comparing the experimental ECD spectrum with theoretically calculated spectra, the absolute configuration can be confidently assigned. acs.org

Table 2: Optical Rotation Data for this compound and Related Compounds

| Compound | Specific Rotation [α]D | Solvent | Reference |

| (3β,24S)-9,19-cycloartane-3,24,25-triol 3-O-glycoside | -4.0 (c 0.1) | MeOH | mdpi.com |

| (3b,24x)-Cycloartane-3,24,25-triol | 0 (c, 0.8) | CHCl₃ | foodb.ca |

| (24R)-Cycloartane-3α,24β,25-triol | +73.7° | CHCl₃ | jcsp.org.pk |

Stereochemical Assignment Methodologies

The complex stereochemistry of this compound requires specific methods for the unambiguous assignment of the configuration at its numerous chiral centers.

Modified Mosher's Ester Method: This NMR-based technique is used to determine the absolute configuration of secondary alcohols. acs.orgnih.govacs.orgnii.ac.jp It involves the formation of diastereomeric esters with a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage in the two diastereomers, the absolute configuration of the alcohol can be deduced.

NOESY Analysis: Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. mdpi.comjst.go.jp This information is crucial for determining the relative stereochemistry of the molecule. For a glycoside of (3β,24S)-9,19-cycloartane-3,24,25-triol, NOESY correlations were observed between H-8 and H-19a/18-CH₃, 18-CH₃ and H-12a, H-19a and 29-CH₃, H-16b and 30-CH₃, 21-CH₃ and H-17, and H-17 and 30-CH₃, which helped in establishing the relative configuration of the molecule. mdpi.com

Chemical Synthesis and Biotransformation Studies of Cycloartane 3,24,25 Triol

Semisynthetic Approaches to Cycloartane-3,24,25-triol (B1153221) and its Analogues

While this compound is a naturally occurring compound that can be isolated or purchased from commercial sources, its chemical synthesis and the preparation of its analogues are important areas of research. researchgate.netscience.govresearchgate.net Synthetic and semisynthetic methods allow for the creation of derivatives with potentially enhanced biological activities. researchgate.net While detailed step-by-step synthesis protocols for this compound itself are not extensively published, the general principles of cycloartane (B1207475) modification are well-established. It is understood that cycloartane isolates can be prepared through chemical synthesis. google.com

Research has demonstrated the successful synthesis of various cycloartane analogues starting from related natural triterpenoids. For instance, an efficient protocol has been developed for synthesizing cycloartane-16β-ol derivatives by opening the oxepane (B1206615) ring of argentatin B acetate, a triterpenoid (B12794562) constituent of the guayule plant (Parthenium argentatum). researchgate.netacs.org This process often involves treatment with reagents like boron trifluoride etherate (BF3-OEt2) to induce specific chemical changes. researchgate.net Such molecular modifications of functional groups on the lead compound are a key strategy to generate structural analogues that may possess greater pharmacological activity. researchgate.net

Microbial and Enzymatic Biotransformation Studies of Cycloartane Scaffolds

Biotransformation utilizes microorganisms and their enzymes as biocatalysts to perform specific, often regio- and stereoselective, chemical reactions on a substrate. jmaps.inmdpi.com This "green chemistry" approach is highly valuable for modifying complex molecules like cycloartane triterpenoids, as it can achieve transformations that are difficult to perform using conventional chemical methods. jmaps.inresearchgate.net Fungi, in particular, are known to carry out complex biotransformations of triterpenoids. mdpi.com

The fungus Glomerella fusarioides has been a key organism in the study of cycloartane biotransformation. researchgate.net Research has shown its capability to metabolize various cycloartane-type triterpenes. tandfonline.com

A notable study investigated the biotransformation of three specific cycloartane-type triterpenes by Glomerella fusarioides:

Cycloartenol (B190886) (1) was converted into cycloartenone (3), cycloart-25-ene-3β,24-diol (4), and, significantly, cycloartane-3β,24,25-triol (5) . tandfonline.comchemfaces.com

24-Methylene cycloartanol (B210237) (2) was metabolized into cycloeucalenol (B201777) (6) and two new compounds: 24-methylcycloartane-3β,24,24(1)-triol (7) and 24(1)-methoxy-24-methylcycloartane-3β,24-diol (8). chemfaces.com

Cycloartenone (3) was transformed into two new metabolites, 4α,4β,14α-trimethyl-9β,19-cyclopregnane-3,20-dione (9) and 25-hydroxy-24-methoxycycloartan-3-one (14), along with four known compounds. chemfaces.com

These transformations demonstrate the versatility of G. fusarioides in catalyzing reactions such as hydroxylation and oxidation on the cycloartane skeleton. researchgate.netnih.gov Similar biotransformation studies have been conducted on related cycloartane sapogenols like cycloastragenol (B1669396), using fungi such as Cunninghamella blakesleeana and Mycobacterium sp., which yield hydroxylated metabolites and products of dehydrogenation, cyclization, and oxidation. researchgate.netnih.govtpcj.org

| Substrate | Biotransformed Product(s) |

|---|---|

| Cycloartenol | Cycloartenone, Cycloart-25-ene-3β,24-diol, This compound |

| 24-Methylene cycloartanol | Cycloeucalenol, 24-Methylcycloartane-3β,24,24(1)-triol, 24(1)-Methoxy-24-methylcycloartane-3β,24-diol |

| Cycloartenone | 4α,4β,14α-Trimethyl-9β,19-cyclopregnane-3,20-dione, 25-Hydroxy-24-methoxycycloartan-3-one, Cycloartane-3,24-dione, 24-Hydroxycycloart-25-en-3-one, (23E)-25-Hydroxycycloart-23-en-3-one, 24,25-Dihydroxycycloartan-3-one |

The identification and structural elucidation of the novel compounds produced through biotransformation are critical steps in the research process. The structures of these metabolites are typically established through detailed analysis of their spectroscopic data. researchgate.net

The primary analytical techniques employed for this characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both one-dimensional (1D), such as 1H and 13C NMR, and two-dimensional (2D) NMR techniques are used. 2D NMR experiments like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity of atoms within the molecule. researchgate.netresearchgate.net

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula of the new compounds. researchgate.netresearchgate.net

Mechanistic Investigations of in Vitro Biological Activities

Kinase Pathway Modulation by Cycloartane-3,24,25-triol (B1153221)

This compound has been identified as a modulator of kinase pathways, demonstrating notable inhibitory effects on specific kinases implicated in cancer progression. Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. nih.govnih.govjournaljammr.comaacrjournals.org

Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase (MRCKα/β) Inhibition

Research has highlighted the inhibitory activity of this compound against Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase (MRCK), particularly the α and β isoforms. aacrjournals.orgcabidigitallibrary.org MRCK kinases are effectors of the Rho GTPase, Cdc42, and play a significant role in regulating the actin-myosin cytoskeleton, which is crucial for cell motility, invasion, and tumor progression. nih.govresearchgate.netnih.gov The inhibition of MRCK presents a potential strategy to disrupt these processes in cancer cells. nih.govnih.govresearchgate.net

This compound has demonstrated potent and selective inhibition of MRCKα. In a comprehensive screening against a panel of 451 kinases, the compound exhibited strong selectivity for MRCKα with a dissociation constant (Kd50) of 0.26 μM. nih.govnih.govresearchgate.net This indicates a high binding affinity and specificity for this particular kinase.

Further studies investigating the activity of this compound and related cycloartanes against both MRCKα and MRCKβ have provided additional insights into its potency. The Kd value for this compound against MRCKα was confirmed to be 0.25 µM. aacrjournals.orgcabidigitallibrary.org However, this particular study did not report an inhibition value for MRCKβ by this compound, although other cycloartanes in the study did show inhibitory activity against MRCKβ. aacrjournals.orgcabidigitallibrary.org

| Compound | Kinase Target | Kd (µM) |

|---|---|---|

| This compound | MRCKα | 0.26 |

| This compound | MRCKα | 0.25 |

The mechanism of MRCKα inhibition by this compound has been investigated using competition binding assays. These assays reveal that the compound likely exerts its inhibitory effect by competing for the ATP-binding site of the kinase. nih.govnih.govnih.govresearchgate.net By occupying this site, this compound prevents the natural substrate, ATP, from binding, thereby blocking the phosphorylation cascade that drives cellular processes like proliferation and migration. nih.gov This mode of action is a common mechanism for small molecule kinase inhibitors. researchgate.net

Other Kinase Targets and Regulatory Interactions

While this compound shows strong selectivity for MRCKα, its interaction with other kinases has also been a subject of investigation. The broad kinase screening that identified its potent MRCKα inhibition tested it against a panel of 451 kinases, indicating that its high selectivity is a key feature. nih.govnih.govresearchgate.net

The inhibition of MRCKα can have downstream effects on other signaling pathways. For instance, MRCKα is known to activate other kinases, such as LIM kinase 1 (LIMK1), which is often overexpressed in prostate cancer and contributes to tumor cell invasion and migration. researchgate.net Therefore, by inhibiting MRCKα, this compound may indirectly modulate the activity of other kinases and regulatory proteins involved in cancer progression. Further research is needed to fully elucidate the complete spectrum of its kinase targets and regulatory interactions.

Cellular Growth and Viability Regulation in Cancer Cell Lines (In Vitro Models)

The inhibitory effects of this compound on kinase pathways translate to tangible anti-cancer activity at the cellular level. In vitro studies using cancer cell lines have demonstrated its ability to regulate cellular growth and reduce viability, particularly in prostate cancer models. nih.govresearchgate.netbiocrick.com

Prostate Cancer Cell Lines (e.g., PC-3, DU145)

This compound has shown promising anti-proliferative activity against well-established human prostate cancer cell lines, PC-3 and DU145. nih.govresearchgate.netbiocrick.com These cell lines are standard models for studying prostate cancer that is resistant to androgen-deprivation therapy.

Research has determined the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For the PC-3 cell line, this compound exhibited an IC50 value of approximately 2.23 μM. nih.govnih.govresearchgate.net In the DU145 cell line, the compound was even more potent, with a reported IC50 value of 1.67 μM. nih.govnih.govresearchgate.net Another study reported similar IC50 values of 2.04 μM and 1.56 μM for PC-3 and DU145 cells, respectively. researchgate.net This demonstrates a direct impact on the viability of these cancer cells. nih.govresearchgate.net

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| PC-3 | 2.226 ± 0.28 | nih.govnih.govresearchgate.net |

| DU145 | 1.67 ± 0.18 | nih.govnih.govresearchgate.net |

| PC-3 | 2.04 ± 0.28 | researchgate.net |

| DU145 | 1.56 ± 0.18 | researchgate.net |

Hematological Malignancy Cell Lines (e.g., MOLM-14, MonoMac6, HL-60, K562, Mouse Lymphoma Cells)

The cytotoxic effects of this compound have been evaluated against various hematological malignancy cell lines. In a study investigating its antileukemic activity, this compound was tested against a panel of four human leukemia cell lines: HL-60 (acute promyelocytic leukemia), K562 (chronic myelogenous leukemia), MOLM-14 (acute monocytic leukemia), and MonoMac6 (acute monocytic leukemia). The compound exhibited activity against all four cell lines, demonstrating its potential as a broad-spectrum antileukemic agent. nih.goviiarjournals.org

The antiproliferative activity was determined using the WST-1 assay, and the results showed varying degrees of inhibition across the different cell lines. nih.govresearchgate.net Specifically, the IC50 values, which represent the concentration required to inhibit 50% of cell proliferation, ranged from 1.83 μM to 18.3 μM. iiarjournals.orgresearchgate.net This indicates a potent to moderate cytotoxic effect on these leukemia cells.

Further research has explored the activity of cycloartane (B1207475) triterpenes on mouse lymphoma cells. While specific data for this compound was part of a broader study, the findings indicated that cycloartane compounds, in general, could induce apoptosis in L5178Y mouse lymphoma cells. iiarjournals.org This suggests a potential mechanism of action for its anticancer effects in lymphoid malignancies.

The table below summarizes the antiproliferative activity of this compound against various hematological malignancy cell lines.

Table 1: Antiproliferative Activity of this compound Against Hematological Malignancy Cell Lines

| Cell Line | Type of Leukemia | Activity | Reference |

|---|---|---|---|

| MOLM-14 | Acute Monocytic Leukemia | Active | nih.goviiarjournals.org |

| MonoMac6 | Acute Monocytic Leukemia | Active | nih.goviiarjournals.org |

| HL-60 | Acute Promyelocytic Leukemia | Active | nih.goviiarjournals.org |

| K562 | Chronic Myelogenous Leukemia | Active | nih.goviiarjournals.org |

| Mouse Lymphoma Cells | Lymphoma | Apoptosis Induction | iiarjournals.org |

Cell Proliferation Assays (e.g., WST-1 assay, MTT assay)

The antiproliferative effects of this compound have been quantified using various cell viability assays, primarily the WST-1 and MTT assays. These colorimetric assays are standard methods to assess cell proliferation and cytotoxicity.

The WST-1 assay was utilized to measure the compound's activity against leukemia and prostate cancer cell lines. nih.govnih.govresearchgate.net For instance, in studies with hematological malignancy cell lines, the WST-1 assay revealed IC50 values between 1.83 μM and 18.3 μM. iiarjournals.orgresearchgate.net In prostate cancer cell lines PC-3 and DU145, this compound demonstrated IC50 values of 2.226 ± 0.28 μM and 1.67 ± 0.18 μM, respectively, as determined by the WST-1 assay. nih.govnih.govbiocrick.com

The MTT assay has also been employed to evaluate the cytotoxic effects of cycloartane compounds. In a study on a related cycloartane triterpenoid (B12794562), cycloartan-24-ene-1α,2α,3β-triol, the MTT assay was used to determine its cytotoxic activity against the human prostate cancer cell line PC-3, resulting in an IC50 value of 9.6 µM after 24 hours of treatment. spandidos-publications.comnih.govresearchgate.net Another study using the MTT assay showed that this compound exhibited a cytotoxic effect on the DU-145 human prostate cancer cell line with an IC50 value of 18.3 ± 1.4 µM. brieflands.com

These assays consistently demonstrate that this compound inhibits the proliferation of various cancer cell lines in a concentration-dependent manner.

Table 2: Cell Proliferation Assays and IC50 Values for this compound

| Assay | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| WST-1 | PC-3 (Prostate Cancer) | 2.226 ± 0.28 | nih.govnih.govbiocrick.com |

| WST-1 | DU145 (Prostate Cancer) | 1.67 ± 0.18 | nih.govnih.govbiocrick.com |

| WST-1 | Leukemia Cell Lines (various) | 1.83 - 18.3 | iiarjournals.orgresearchgate.net |

| MTT | PC-3 (Prostate Cancer) | 9.6 | spandidos-publications.comnih.govresearchgate.net |

| MTT | DU-145 (Prostate Cancer) | 18.3 ± 1.4 | brieflands.com |

Apoptosis Induction and Mechanistic Pathways (In Vitro)

General Induction of Apoptosis

This compound and related cycloartane compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. iiarjournals.org This is a key mechanism for their anticancer activity. Studies on various cycloartane triterpenoids have demonstrated their ability to trigger apoptosis in different cancer cell models. For example, a related compound, cycloartan-24-ene-1α,2α,3β-triol, was found to induce apoptosis in human prostate cancer PC-3 cells. spandidos-publications.comnih.govresearchgate.net This was confirmed through methods such as flow cytometry and TUNEL staining, which detect the characteristic morphological and biochemical changes of apoptosis. spandidos-publications.comnih.gov

The induction of apoptosis is a desirable characteristic for anticancer agents as it is a controlled process of cell death that minimizes damage to surrounding healthy tissues. The ability of cycloartane compounds to initiate this process highlights their therapeutic potential.

Mitochondrial-Dependent Apoptotic Pathways

The induction of apoptosis by cycloartane compounds often proceeds through the mitochondrial-dependent (intrinsic) pathway. This pathway is initiated by cellular stress and involves the permeabilization of the mitochondrial outer membrane. A study on cycloartan-24-ene-1α,2α,3β-triol demonstrated that it triggers this pathway in PC-3 prostate cancer cells. spandidos-publications.com Another cycloartane isolated from Aglaia exima was also shown to cause mitochondrial damage and cytochrome c release, key events in the mitochondrial-dependent pathway. plos.org

The activation of this pathway is a critical step in the commitment of a cell to apoptosis. It involves a cascade of events that ultimately lead to the activation of executioner caspases and cell death.

Regulation of Pro- and Anti-Apoptotic Protein Expression (e.g., Bax, Bcl-2, p53, Caspase-3)

The mitochondrial-dependent apoptotic pathway is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. Research on cycloartane triterpenoids has shown their ability to modulate the expression of these key regulatory proteins.

In studies involving a related compound, cycloartan-24-ene-1α,2α,3β-triol, treatment of PC-3 cells resulted in the upregulation of the pro-apoptotic protein Bax and the tumor suppressor protein p53. spandidos-publications.comnih.govresearchgate.net Concurrently, a downregulation of the anti-apoptotic protein Bcl-2 was observed. spandidos-publications.comnih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that promotes mitochondrial membrane permeabilization and the release of pro-apoptotic factors.

Furthermore, the activation of caspase-3, an executioner caspase, is a hallmark of apoptosis. Treatment with cycloartan-24-ene-1α,2α,3β-triol led to an increase in the expression of activated caspase-3 in PC-3 cells. spandidos-publications.comnih.govresearchgate.net Similarly, other cycloartanes have been shown to induce the activation of caspases-3, -8, and -9. plos.org This indicates that cycloartane compounds can effectively trigger the downstream caspase cascade, leading to the execution of the apoptotic program.

Table 3: Regulation of Apoptotic Proteins by Cycloartane Triterpenoids

| Protein | Function | Effect of Cycloartane Treatment | Reference |

|---|---|---|---|

| Bax | Pro-apoptotic | Upregulation | spandidos-publications.comnih.govresearchgate.netigi-global.com |

| Bcl-2 | Anti-apoptotic | Downregulation | spandidos-publications.comnih.govresearchgate.net |

| p53 | Tumor Suppressor | Upregulation | spandidos-publications.comnih.govresearchgate.net |

| Caspase-3 | Executioner Caspase | Activation/Upregulation | spandidos-publications.comnih.govresearchgate.netplos.org |

Assessment of Mitochondrial Membrane Potential (ΔΨm)

A key event in the mitochondrial-dependent apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). A decrease in ΔΨm is an early indicator of apoptosis. Studies have shown that cycloartane compounds can induce a loss of mitochondrial membrane potential in cancer cells.

For instance, treatment of PC-3 cells with cycloartan-24-ene-1α,2α,3β-triol led to a significant decrease in ΔΨm, as determined by flow cytometric analysis. spandidos-publications.com Similarly, another cycloartane compound was found to reduce the mitochondrial membrane potential in HT-29 colon cancer cells. plos.org This disruption of the mitochondrial membrane is directly linked to the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of the caspase cascade. The ability of this compound and related compounds to induce a loss of ΔΨm further solidifies their mechanism of action through the intrinsic apoptotic pathway.

Multidrug Resistance (MDR) Reversal Mechanisms (In Vitro)

Multidrug resistance is a significant hurdle in cancer chemotherapy, often mediated by cellular pumps that expel therapeutic agents from the cancer cell.

This compound has been investigated for its ability to counteract multidrug resistance (MDR) in cancer cells. iiarjournals.org A primary mechanism underlying MDR is the overproduction of efflux pumps from the ATP-binding cassette (ABC) transporter superfamily, with P-glycoprotein (P-gp) being a prominent example. iiarjournals.org These transporters actively pump various cytotoxic compounds out of the cell, thereby reducing their intracellular concentration and effectiveness.

Research suggests that cycloartanes, including this compound, may function as substrates for these ABC transporters. iiarjournals.org By competing with anticancer drugs for binding to and transport by P-gp, they can inhibit the efflux of these chemotherapeutic agents. iiarjournals.orgiiarjournals.orgnih.gov This competitive inhibition leads to an increased accumulation of the cytotoxic drug within the cancer cell, thus restoring its therapeutic efficacy. The interaction is believed to involve the cycloartane binding to the transmembrane domains of the ABC transporters, inducing conformational changes that inhibit their transport function. researchgate.net

The capacity of this compound to reverse MDR is commonly evaluated using functional assays. A standard method involves monitoring the accumulation of fluorescent substrates of P-glycoprotein, such as rhodamine 123, within cancer cells. iiarjournals.orgplos.org In MDR cancer cells that overexpress P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence.

When these cells are co-incubated with an MDR modulator like this compound, the efflux of rhodamine 123 is inhibited, leading to its accumulation inside the cells and a corresponding increase in fluorescence. iiarjournals.orgresearchgate.net In a study using human MDR1 gene-transfected mouse lymphoma cells, this compound demonstrated a significant ability to reverse MDR, as evidenced by a high fluorescence activity ratio. iiarjournals.org This assay provides direct functional evidence of the inhibition of P-glycoprotein's efflux pump activity.

Table 1: Effect of this compound on MDR Reversal

| Cell Line | Assay | Compound Concentration | Effect | Reference |

| Human MDR1 gene-transfected mouse lymphoma | Rhodamine 123 accumulation | 40 µg/mL | High reversal of MDR (Fluorescence activity ratio R = 46.37) | iiarjournals.org |

Modulation of Death Receptor Expression (In Vitro)

Death receptors are cell surface proteins that, upon activation, can trigger apoptosis, or programmed cell death, a key process in eliminating cancerous cells.

This compound has been identified as a compound that can enhance the expression of Death Receptor 5 (DR5). researchgate.netresearchgate.net DR5 is a receptor for the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and plays a critical role in inducing apoptosis in various tumor cells. researchgate.netfrontiersin.org Upregulation of DR5 expression on the surface of cancer cells can increase their sensitivity to TRAIL-mediated apoptosis.

In a screening program designed to identify natural products that increase DR5 expression, (24R)-cycloartane-3β,24,25-triol, along with other cycloartane triterpenes, was shown to possess this activity. researchgate.net By increasing the levels of DR5, this compound can potentially make cancer cells more susceptible to apoptosis, a desirable outcome in cancer therapy.

Immunomodulatory Activities (In Vitro)

The immune system plays a dual role in cancer, capable of both suppressing and promoting tumor growth. Modulating immune responses is a key therapeutic strategy.

This compound and related cycloartane glycosides have been evaluated for their effects on immune cell function. researchgate.netresearchgate.net One of the key assays to assess immunomodulatory potential is the mixed lymphocyte reaction (MLR), which mimics the recognition of foreign antigens and subsequent T-cell proliferation. frontiersin.org

Studies have shown that certain cycloartane compounds can suppress the proliferation of lymphocytes in a mouse allogeneic mixed lymphocyte reaction. researchgate.netresearchgate.net This antiproliferative effect on lymphocytes suggests that this compound may possess immunosuppressive properties. Such activity could be relevant in contexts where dampening an immune response is beneficial.

Structure Activity Relationship Sar and Derivative Research

Influence of Cycloartane (B1207475) Core Modifications on Biological Activity

The cycloartane skeleton, characterized by a cyclopropane (B1198618) ring at C-9 and C-19, forms the foundational structure of these compounds. rsc.org Modifications to this core have been shown to significantly affect biological activity.

Studies on various cycloartane-type triterpenoids have revealed that the integrity of the cycloartane core is often crucial for their cytotoxic effects. For instance, the introduction of a 3-oxo group in place of the 3β-hydroxy group can hinder kinase inhibition, as seen in the reduced binding affinity of 24,25-Dihydroxycycloartan-3-one compared to Cycloartane-3,24,25-triol (B1153221) for MRCKα kinase. cabidigitallibrary.org Conversely, Hydroxycycloart-23-en-3-one, which also possesses a 3-oxo group, showed no inhibitory properties against the same kinase. cabidigitallibrary.org

Furthermore, the opening of the characteristic cyclopropane ring can lead to different classes of compounds with altered activities. For example, the cleavage of the C9-C10 bond can result in 9,10-seco-cycloartane derivatives, which exhibit a different biological profile. nih.gov Research on ring-A modified cycloartane triterpenoids from Dysoxylum malabaricum has also highlighted the importance of the core structure in conferring cytotoxicity against breast cancer cells. nih.gov

The following table summarizes the inhibitory activity of several cycloartane compounds with core modifications against MRCKα and MRCKβ kinases. cabidigitallibrary.orgaacrjournals.org

| Compound | MRCKα Kinase Inhibition (Kd, µM) | MRCKβ Kinase Inhibition (Kd, µM) |

| Cycloart-23-ene-3,25-diol | 0.21 | 4.7 |

| This compound | 0.25 | Not Reported |

| Cycloart-25-ene-3,24-diol | 0.36 | 1.10 |

| 3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid | 3.0 | 3.2 |

| 24,25-Dihydroxycycloartan-3-one | 2.1 | 9.8 |

| Hydroxycycloart-23-en-3-one,25 | No Inhibition | Not Reported |

Impact of Side-Chain Variations and Length on Biological Activity

The side chain attached at the C-17 position of the cycloartane core plays a pivotal role in determining the biological activity. Variations in the length, saturation, and functional groups of this side chain can lead to significant differences in potency and selectivity.

Research has shown that the presence of a double bond in the side chain can influence cytotoxicity. For instance, cycloart-23(Z)-ene-3β, 25-diol and cycloart-23(E)-ene-3β, 25-diol, which have a double bond at C-23, exhibited potent cytotoxicity against MDA-MB48 and MCF-7 cancer cell lines. nih.gov This suggests that the position of the olefinic bond on the side chain is related to the cytotoxic activities of these compounds. nih.gov

In a study comparing different cycloartanes, Cycloart-23-ene-3,25-diol showed the most promising activity against both MRCKα and MRCKβ kinases, highlighting the importance of the side chain structure. cabidigitallibrary.org The presence of a tertiary hydroxyl group at C-25 in compounds like this compound was associated with higher activity compared to those with a hydroxyl group at C-24 alone. cabidigitallibrary.org

Role of Hydroxyl Group Position and Stereochemistry (e.g., at C-3, C-24, C-25 Positions; (24S) vs. (24R) Isomers)

The number, position, and stereochemistry of hydroxyl groups on the cycloartane framework are critical determinants of biological activity.

The hydroxyl group at the C-3 position is particularly important. A 3β-hydroxy group generally leads to higher activity compared to a 3-oxo group. cabidigitallibrary.org For example, a compound with a 3β-hydroxy group showed an 8-fold higher binding affinity to MRCKα kinase than its analog with a 3-oxo group. cabidigitallibrary.org

The hydroxylation pattern on the side chain is also crucial. The presence of a tertiary hydroxyl group at C-25 appears to be beneficial for activity. rsc.orgcabidigitallibrary.org In a study of cycloartanes inhibiting MRCKα kinase, the presence of the tertiary hydroxyl at C-25 led to higher activity. cabidigitallibrary.org Furthermore, the stereochemistry at C-24 can influence activity. Both (24S)-cycloartane-3β,24,25-triol and (24R)-cycloartane-3β,24,25-triol have been investigated, with studies indicating that the stereochemistry at this position can affect the inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation. researchgate.net A study on (24R)-Cycloartane-3β,24,25-triol showed it exhibited moderate cytotoxicity against several cancer cell lines, suggesting that the hydroxyl group at C-24 likely increased its activity. rsc.org

Effects of Glycosylation and Acetylation on Biological Activity

Glycosylation, the attachment of sugar moieties, and acetylation, the addition of acetyl groups, are common modifications that can significantly alter the biological properties of cycloartane triterpenoids.

Glycosylation can influence the solubility, bioavailability, and mechanism of action of these compounds. In some cases, the aglycones (the non-sugar part) are more potent than their glycosylated counterparts. For instance, in a study of 9,10-seco-cycloartane derivatives, the aglycones were more potent against Coxsackie B3 virus, suggesting a potential role for the C-3 hydroxyl group. nih.gov However, in other instances, glycosylation can enhance activity. For example, certain cycloartane glycosides from Astragalus species have shown potent α-glucosidase inhibitory activity. researchgate.net

Acetylation can also modulate activity. For example, the acetylation of a hydroxyl group at C-31 in a cycloartane glycoside resulted in a compound with moderate cytotoxicity against K562 and MCF-7 cancer cell lines. mdpi.com Comparing the cytotoxicity of cycloartane derivatives, it was found that a 3β-acetoxy group could be important for antiproliferative activities. rsc.org

The table below shows the cytotoxic activity of two cycloartane glycosides against cancer cell lines. mdpi.com

| Compound | Cell Line | IC50 (µg/mL) |

| 3β-O-d-xylopyranosyl-1α,24R-dihydroxycycloartan-28-oic acid | K562 | 20.5 (±0.2) |

| MCF-7 | 20.6 (±0.1) | |

| 3β-O-d-xylopyranosyl-31-O-acetyl-1α,24R-dihydroxycycloartan-28-oic acid | K562 | 40.1 (±0.6) |

| MCF-7 | 90.5 (±3.5) |

Design and Synthesis of Novel this compound Derivatives for Biological Evaluation

The insights gained from SAR studies are being used to design and synthesize novel derivatives of this compound with improved biological activity and selectivity. The synthesis of various analogs allows for a more detailed exploration of the SAR and the development of potential therapeutic agents. core.ac.uk

Synthetic efforts have focused on modifying the cycloartane core, altering the side chain, and introducing different functional groups. For example, semi-synthetic analogs of cycloastragenol (B1669396) and astragenol (B6596355) have been prepared through reactions like oxidation, condensation, alkylation, and acylation to investigate their anti-inflammatory and anti-cancer activities. core.ac.uk The development of efficient synthetic strategies is crucial for generating a library of diverse cycloartane derivatives for comprehensive biological screening. beilstein-journals.org

Future Research Trajectories and Translational Potential in Academic Context

Elucidation of Comprehensive Mechanistic Pathways and Target Identification

Current research has identified Myotonic Dystrophy Kinase-Related Cdc42-binding Kinase Alpha (MRCKα) as a primary target of Cycloartane-3,24,25-triol (B1153221). researchgate.netnih.govresearchgate.net This kinase is implicated in the regulation of the actin-myosin cytoskeleton, which plays a crucial role in cell motility, adhesion, and morphology. nih.govnih.gov Dysregulation of MRCKα is associated with tumor progression and metastasis, making it a compelling target for anticancer therapies. researchgate.netaacrjournals.org

Studies have shown that this compound exhibits strong selectivity in inhibiting MRCKα. researchgate.netnih.gov In a screening against a panel of 451 kinases, the compound demonstrated a dissociation constant (Kd) of 0.26 μM for MRCKα, indicating potent binding. researchgate.netnih.gov This inhibition of MRCKα is believed to disrupt cancer cell proliferation and viability. For instance, the compound has shown efficacy against prostate cancer cell lines, PC-3 and DU145, with IC50 values of 2.226 ± 0.28 μM and 1.67 ± 0.18 μM, respectively. nih.govnih.gov

Future research should aim to further elucidate the downstream effects of MRCKα inhibition by this compound. This includes investigating the impact on specific signaling pathways that govern cancer cell behavior. While the interaction with MRCKα is a significant finding, it is possible that the compound interacts with other biological targets. researchgate.net A comprehensive understanding of its polypharmacology is essential for predicting its full therapeutic potential and any off-target effects.

One study has suggested a potential for this compound to suppress the NF-κB pathway, a critical regulator of inflammation and cancer development. jmchemsci.com Further investigation into this and other potential pathways, such as those involving Rho GTPases, is warranted to build a complete picture of its mechanism of action. nih.gov

| Parameter | Value | Cell Line |

| MRCKα Inhibition (Kd) | 0.26 μM | - |

| IC50 | 2.226 ± 0.28 μM | PC-3 |

| IC50 | 1.67 ± 0.18 μM | DU145 |

| IC50 | 1.56±0.18μM | DU145 |

| IC50 | 2.04±0.28μM | PC-3 |

Integration with Systems Biology and Omics Technologies for Holistic Understanding

To gain a more holistic understanding of the cellular response to this compound, future research should integrate systems biology and various "omics" technologies. Proteomics, metabolomics, and transcriptomics can provide a comprehensive snapshot of the global changes occurring within a cell upon treatment with the compound. science.govresearchgate.net

Proteomic studies, for example, can identify changes in protein expression levels and post-translational modifications downstream of MRCKα inhibition. science.gov This could reveal novel protein interactions and signaling cascades affected by the compound. Metabolomic analysis can shed light on how this compound alters cellular metabolism, which is often dysregulated in cancer cells. researchgate.net Transcriptomic approaches can identify genes whose expression is modulated by the compound, providing insights into the regulatory networks at play. researchgate.net

The integration of these multi-omics datasets will be crucial for constructing comprehensive models of the compound's mechanism of action. This systems-level perspective can help to identify biomarkers for predicting treatment response and to uncover potential synergistic combinations with other therapeutic agents.

Computational and In Silico Approaches to Structure-Function Analysis and Drug Design

Computational and in silico methods are invaluable tools for accelerating drug discovery and development. For this compound, these approaches can be used to analyze its structure-function relationships and to guide the design of more potent and selective analogs.

Molecular docking simulations can provide insights into the binding mode of this compound with its target, MRCKα, at the atomic level. jmchemsci.comresearchgate.net This information is critical for understanding the key structural features responsible for its inhibitory activity. For instance, comparing the activity of this compound with its analogs, such as Cycloart-23-ene-3,25-diol, can reveal the importance of specific functional groups, like the number and position of hydroxyl groups, for kinase inhibition. researchgate.net

Structure-activity relationship (SAR) studies, combining experimental data with computational modeling, can systematically explore how modifications to the cycloartane (B1207475) scaffold affect its biological activity. researchgate.net This knowledge can then be used to design novel derivatives with improved pharmacological properties.

Q & A

Q. What methodologies are used to assess the cytotoxicity of Cycloartane-3,24,25-triol in prostate cancer cell lines?

Cytotoxicity is evaluated using the WST-1 colorimetric assay , which measures cell viability via mitochondrial dehydrogenase activity. For this compound, IC50 values of 2.226 ± 0.28 μM (PC-3) and 1.67 ± 0.18 μM (DU145) were determined through dose-response curves analyzed with GraphPad Prism software. Controls include vehicle-treated cells (DMSO <0.1%) to exclude solvent effects .

Q. How is kinase selectivity profiling conducted for this compound?

Competition binding assays are employed to screen selectivity across 451 kinases. Kinases fused to T7 phage or expressed in HEK-293 cells are incubated with the compound and ATP-binding site ligands. Quantitative PCR detects kinase binding, with Kd50 values calculated using the Hill equation. This compound showed selective inhibition of MRCKα (Kd50 = 0.26 μM), outperforming other kinases .

Q. What structural features of this compound contribute to its bioactivity?

The cycloartane triterpenoid skeleton with hydroxyl groups at positions 3, 24, and 25 is critical. The cyclopropane ring (C9-C19) and hydroxylation pattern enhance interactions with kinase ATP-binding pockets, as evidenced by molecular docking studies comparing analogs like cycloartane-3,24-diol .

Advanced Research Questions

Q. How can researchers validate the specificity of MRCKα kinase inhibition by this compound?

Orthogonal assays such as qPCR-based kinase detection and Western blotting for downstream targets (e.g., LIMK1 phosphorylation) confirm specificity. Additionally, siRNA knockdown of MRCKα in PC-3 cells can validate whether cytotoxicity is mediated solely through this pathway .

Q. What experimental approaches are used to analyze synergism between this compound and other anticancer agents?

The Chou-Talalay combination index (CI) method is applied. Dose matrices of this compound and companion drugs (e.g., docetaxel) are tested in prostate cancer cells. CI <1 indicates synergism, with data modeled using CompuSyn software .

Q. How do researchers address discrepancies in IC50 values across different studies?

Standardization of cell culture conditions (e.g., passage number, serum concentration) and reference compounds (e.g., paclitaxel as a positive control) minimizes variability. Meta-analyses of raw data (e.g., via PRISMA guidelines) can identify confounding factors like assay sensitivity differences .

Q. What in vitro models are appropriate for studying this compound's effects on cancer metastasis?

Transwell invasion assays with Matrigel-coated membranes and 3D spheroid models simulate metastatic invasion. Co-treatment with Rho GTPase inhibitors (e.g., Y-27632) can dissect MRCKα-dependent mechanisms .

Q. How is apoptosis induction by this compound quantified in prostate cancer cells?

Annexin V/PI flow cytometry and Western blotting for pro-apoptotic markers (e.g., Bax, cleaved caspase-3) are standard. This compound upregulated Bax/Bcl-2 ratios in PC-3 cells, confirming caspase-dependent apoptosis .

Q. What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?

Prodrug derivatization (e.g., acetonide protection of hydroxyl groups) improves solubility. Nanoformulation with liposomes or PLGA nanoparticles enhances bioavailability, as demonstrated for structurally similar triterpenoids .

Q. What quality control measures ensure compound integrity in this compound studies?

Purity is verified via HPLC (>95%) , NMR (e.g., cyclopropane ring protons at δ 0.52–0.73 ppm), and high-resolution mass spectrometry (HRMS) . Stability under storage conditions (-80°C in DMSO) is confirmed by repeat assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.